molecular formula C12H11NO2 B8723531 2(1H)-Pyridinone, 1-(2-methoxyphenyl)- CAS No. 222978-30-5

2(1H)-Pyridinone, 1-(2-methoxyphenyl)-

Cat. No. B8723531
M. Wt: 201.22 g/mol
InChI Key: DVQYRLUSGJFUJK-UHFFFAOYSA-N
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Patent
US06297239B1

Procedure details

2-Iodoanisole (1.30 mL, 0.01 mol), 2-hydroxypyridine (0.95 g, 0.01 mol), anhydrous K2CO3 (2.76 g, 0.02 mol) and copper powder (0.0636 g, 0.001 mol) were combined and heated at 200° C. for 2 hr. The reaction mixture was cooled, EtOAc added, and filtered. The filtrate was washed with H2O, aqueous saturated NaHCO3 solution, brine, and dried (Na2SO4). Filtration and concentration gave the title compound after chromatography (silica gel, 2% CH3OH, CH2Cl2).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Name
Quantity
2.76 g
Type
reactant
Reaction Step Three
Name
copper
Quantity
0.0636 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9].[OH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1.C([O-])([O-])=O.[K+].[K+]>[Cu].CCOC(C)=O>[O:10]=[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]1[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
IC1=C(C=CC=C1)OC
Step Two
Name
Quantity
0.95 g
Type
reactant
Smiles
OC1=NC=CC=C1
Step Three
Name
Quantity
2.76 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
copper
Quantity
0.0636 g
Type
catalyst
Smiles
[Cu]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with H2O, aqueous saturated NaHCO3 solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C=CC=C1)C1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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